molecular formula C21H21N3O5S B2618929 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893386-90-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2618929
CAS No.: 893386-90-8
M. Wt: 427.48
InChI Key: FDLQBDVJZUVWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule characterized by a benzodioxol-methyl backbone linked to an imidazole-thioacetamide scaffold. The 2,4-dimethoxyphenyl substituent on the imidazole ring introduces electron-donating groups, which may enhance solubility and modulate receptor binding.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-15-4-5-16(18(10-15)27-2)24-8-7-22-21(24)30-12-20(25)23-11-14-3-6-17-19(9-14)29-13-28-17/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQBDVJZUVWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioacetamide linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved by reacting the imidazole derivative with a thioacetic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit antimicrobial properties. A study synthesized various acetamide derivatives and evaluated their effectiveness against a range of bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the thioacetamide structure enhances antimicrobial potency .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, compounds containing the imidazole ring have shown promise in inhibiting cancer cell proliferation. Specific derivatives were tested against multiple cancer cell lines, revealing IC50 values that indicate effective cytotoxicity. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models .

Antitubercular Activity

Given the rising incidence of drug-resistant tuberculosis (TB), compounds like this compound are being investigated for their antitubercular properties. Studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis in vitro and demonstrate promising results in animal models . The evaluation includes assessing minimum inhibitory concentrations (MICs) and determining the compounds' effects on key mycobacterial enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to either the benzo[d][1,3]dioxole or imidazole components can significantly influence biological activity. For instance:

  • Substituents on the imidazole ring can enhance interaction with biological targets.
  • Variations in the thioacetamide group may affect solubility and bioavailability.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values below 10 µg/mL .
Study BAnticancerShowed significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM .
Study CAntitubercularInhibited M. tuberculosis growth with MIC values comparable to first-line TB drugs .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety and imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thioacetamide group may also play a role in binding to specific proteins or receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and similar derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Method Yield / Purity Biological Activity (if reported) Reference
Target Compound Benzo[d][1,3]dioxol-methyl + thioacetamide 2,4-Dimethoxyphenyl on imidazole Not explicitly detailed in evidence; likely involves amidation and S-alkylation Not reported Not reported
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) Benzo[d][1,3]dioxol-methyl + acetamide 5-Bromothiophene-methyl, methylamino Amidation with bromothiophene derivatives; purified via HPLC 65% yield, >95% purity Anti-pathogenicity (Salmonella)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole + benzodioxol-acetamide Benzimidazole-methyl, benzodioxol Coupling with 2-(benzodioxol-5-yl)acetic acid; purified via column chromatography 84% yield IDO1 enzyme inhibition
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)carboxamide (4) Benzodioxol + imidazole-propylidene 2-Chlorophenyl, propylidene linker Condensation followed by recrystallization; confirmed via X-ray crystallography Not reported Not reported
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide 2,4-Dinitrophenyl Thioether formation; desiccated and recrystallized with ethanol Not reported Antimicrobial, anticancer (in vitro)

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group contrasts with C26’s 5-bromothiophene (electron-withdrawing) and W1’s 2,4-dinitrophenyl (strongly electron-withdrawing). These substituents influence electronic properties, solubility, and binding affinity.

Backbone Flexibility :

  • The target compound’s rigid imidazole-thioacetamide scaffold differs from compound 28 ’s benzimidazole-acetamide framework. Benzimidazole derivatives (e.g., 28) often exhibit stronger π-π stacking interactions with biological targets, as seen in their IDO1 inhibitory activity .

Synthetic Efficiency :

  • Yields for analogous compounds vary significantly. For instance, C26 was synthesized in 65% yield with HPLC purification , while compound 28 achieved 84% yield via column chromatography . The target compound’s synthesis may require optimization to match these efficiencies.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thioacetamides and is characterized by the presence of a benzo[d][1,3]dioxole moiety and an imidazole ring. Its molecular formula is C22H24N4O5SC_{22}H_{24}N_4O_5S with a molecular weight of approximately 444.52 g/mol.

Research indicates that compounds with similar structures often exhibit diverse biological activities such as anti-inflammatory, antibacterial, and anticancer effects. The specific mechanisms may involve:

  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, particularly D3R, influencing neurochemical pathways associated with mood and behavior .
  • Enzyme Inhibition : The thioamide group may contribute to the inhibition of specific enzymes involved in disease processes, potentially affecting metabolic pathways.

Pharmacological Profiles

The pharmacological profile of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains
Dopamine AgonismModulates dopamine receptor activity

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone in bacterial cultures treated with varying concentrations of the compound, confirming its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters require optimization?

The synthesis involves coupling a benzodioxole-containing amine with a thioimidazole-acetamide intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 1-(2,4-dimethoxyphenyl)imidazole-2-thiol with chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) under reflux (80–110°C) for 3–8 hours, monitored by TLC .
  • Purification : Recrystallization from ethanol/water or DMF/acetic acid mixtures to achieve yields of 60–75% .
    Critical optimizations include stoichiometric ratios (1:1.2 molar ratio of thiol to acetamide precursor) and reaction time to minimize by-products like dimerized thioethers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • ¹H/¹³C NMR : Focus on the benzodioxole methylene protons (δ 4.8–5.2 ppm), imidazole aromatic protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • IR spectroscopy : Confirm thioamide C=S stretch (∼1250 cm⁻¹) and acetamide C=O (∼1650 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardize solvent batches (e.g., anhydrous DMF) and reaction temperature (±2°C tolerance).
  • Use freshly prepared potassium carbonate to maintain base activity .
  • Document recrystallization conditions (e.g., cooling rate, solvent ratios) to replicate crystal morphology and purity .

Advanced Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Step 1 : Validate computational parameters (e.g., B3LYP/6-311+G(d,p) basis set) against crystal structures of analogous compounds .
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the benzodioxole group) .
  • Step 3 : Incorporate explicit solvent models (e.g., DMSO, ethanol) in molecular dynamics (MD) simulations to refine IR/Raman predictions .

Q. How do structural modifications (e.g., substituent changes on the benzodioxole or imidazole rings) influence bioactivity?

  • Case study : shows that replacing the 4-methoxyphenyl group with a bromo substituent (Compound 9c) enhances binding affinity to COX-2 (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for 9a) due to hydrophobic interactions .
  • Methodology : Synthesize derivatives via Claisen-Schmidt condensation (e.g., with substituted indole-3-carboxaldehydes) and evaluate activity via enzyme inhibition assays .

Q. What experimental and computational approaches are recommended for studying this compound’s binding mode to target proteins?

  • Molecular docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids (PDB: 5KIR for COX-2) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) .
  • Validation : Compare docking poses with mutagenesis data (e.g., key residues like Arg120 in COX-2) .

Q. How can researchers address discrepancies in biological activity data across cell-based vs. enzyme inhibition assays?

  • Hypothesis : Poor cellular permeability due to the acetamide’s hydrophilicity.
  • Testing :
    • Measure logP values (e.g., shake-flask method) to correlate with cellular uptake .
    • Synthesize prodrugs (e.g., ester-protected acetamide) to improve membrane penetration .

Q. What are the stability profiles of this compound under varying storage conditions, and how should formulations be optimized?

  • Degradation pathways : Hydrolysis of the thioacetamide bond in aqueous buffers (pH < 5 or > 9) .
  • Stability testing :
    • Store lyophilized powder at −20°C under argon; reconstitute in DMSO for <1 week.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Notes

  • Synthetic reproducibility : Always report solvent purity, reaction atmosphere (N₂ vs. air), and cooling rates during recrystallization .
  • Data validation : Cross-reference NMR assignments with 2D experiments (e.g., HSQC, HMBC) for ambiguous protons .
  • Advanced characterization : Use X-ray crystallography (if crystals form) or solid-state NMR to confirm stereoelectronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.